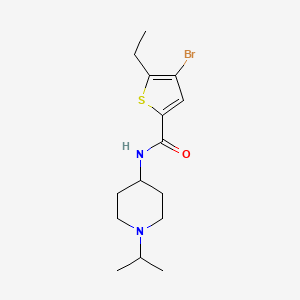
4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide, also known as BRET, is a chemical compound that has gained significant attention in the field of scientific research. BRET is a potent and selective inhibitor of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of THC in cannabis. The purpose of
Mécanisme D'action
4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide acts as a competitive antagonist of the CB1 receptor, which is primarily found in the brain and central nervous system. By blocking the activity of this receptor, 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide can modulate the release of neurotransmitters such as dopamine, serotonin, and GABA. This mechanism of action is thought to underlie the therapeutic effects of 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide in various conditions.
Biochemical and Physiological Effects:
4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide can also inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has been shown to have anticonvulsant effects by reducing the excitability of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has several advantages as a tool in pharmacological research. It is highly selective for the CB1 receptor, which allows researchers to study the function of this receptor in isolation. 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has some limitations as well. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide. One area of interest is the development of more potent and selective CB1 receptor antagonists. Another area of research is the investigation of the therapeutic potential of 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide in various neurological disorders. Finally, 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide may be useful in the study of the endocannabinoid system, which is involved in a variety of physiological processes.
Méthodes De Synthèse
The synthesis of 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide involves several steps, starting with the reaction of 5-ethyl-2-bromo-4-chloropyrimidine with 4-piperidinylmagnesium bromide to form 4-bromo-5-ethyl-2-piperidinylpyrimidine. This compound is then reacted with 2-thiophenecarboxylic acid to produce 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide. The overall yield of this synthesis method is around 20%.
Applications De Recherche Scientifique
4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-convulsant effects in animal models. 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has also been investigated as a potential treatment for obesity, addiction, and various neurological disorders. In addition, 4-bromo-5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide has been used as a tool in pharmacological research to study the function of the CB1 receptor.
Propriétés
IUPAC Name |
4-bromo-5-ethyl-N-(1-propan-2-ylpiperidin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2OS/c1-4-13-12(16)9-14(20-13)15(19)17-11-5-7-18(8-6-11)10(2)3/h9-11H,4-8H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDSZIOMGAAZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC2CCN(CC2)C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-ethyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-benzoyl-1,2-dihydro-12H-benzo[4,5]isoquino[2,1-a]cyclopenta[gh]perimidin-12-one](/img/structure/B5117865.png)
![N'-[4-(dimethylamino)-3-nitrobenzylidene]-2,4-dimethyl-1,3-thiazole-5-carbohydrazide](/img/structure/B5117871.png)
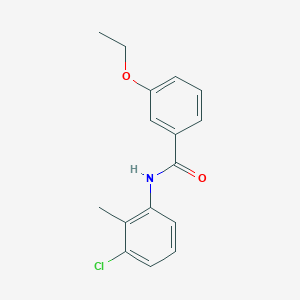
![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B5117875.png)
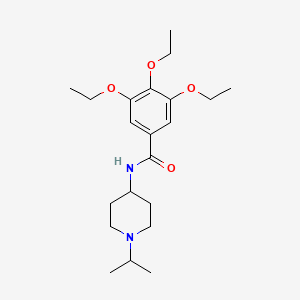

![1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene](/img/structure/B5117907.png)
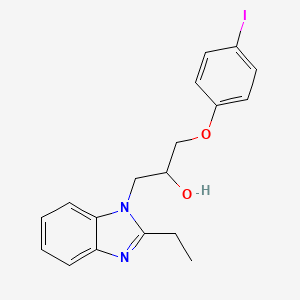
![2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5117927.png)
![3-benzyl-2-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5117939.png)
![2-chloro-5-[5-({3-[2-(methoxycarbonyl)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5117959.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-3-methylpiperidine](/img/structure/B5117960.png)
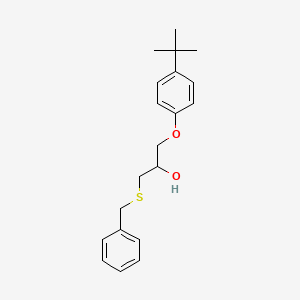
![[3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5117981.png)